molecular formula C21H22BrNO5 B4844702 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate

2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate

Cat. No. B4844702
M. Wt: 448.3 g/mol
InChI Key: ZNNZZEIGCBWPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate, also known as BBG-832, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug delivery. In neuroscience, 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate has been shown to selectively block P2X7 receptors, which are involved in several neurological disorders, including chronic pain, depression, and Alzheimer's disease. In cancer research, 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate has been studied for its potential to inhibit the growth and metastasis of cancer cells. In drug delivery, 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate has been used as a carrier molecule for targeted drug delivery to cancer cells.

Mechanism of Action

2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate selectively blocks P2X7 receptors by binding to the receptor's allosteric site, thereby preventing the receptor from opening and allowing calcium ions to enter the cell. This mechanism of action has been shown to have neuroprotective effects and reduce inflammation in several neurological disorders.
Biochemical and Physiological Effects
2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth and metastasis, and improving cognitive function. In animal studies, 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate has been shown to reduce inflammation in the brain and improve cognitive function in mice with Alzheimer's disease. 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate has several advantages for lab experiments, including its selectivity for P2X7 receptors, its ability to cross the blood-brain barrier, and its potential for targeted drug delivery. However, 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate also has limitations, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several future directions for 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate research, including further studies on its potential applications in neurological disorders, cancer research, and drug delivery. Additionally, further research is needed to determine the optimal dosage and administration of 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate, as well as its potential side effects. Finally, 2-(4-bromophenyl)-2-oxoethyl N-(4-butoxybenzoyl)glycinate could be further modified to improve its solubility and reduce its toxicity, thereby enhancing its potential for clinical applications.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-butoxybenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO5/c1-2-3-12-27-18-10-6-16(7-11-18)21(26)23-13-20(25)28-14-19(24)15-4-8-17(22)9-5-15/h4-11H,2-3,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNZZEIGCBWPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoethyl 2-[(4-butoxyphenyl)formamido]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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